N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15773038
InChI: InChI=1S/C11H11F2N3/c1-16-7-9(6-15-16)14-5-8-3-2-4-10(12)11(8)13/h2-4,6-7,14H,5H2,1H3
SMILES:
Molecular Formula: C11H11F2N3
Molecular Weight: 223.22 g/mol

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15773038

Molecular Formula: C11H11F2N3

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H11F2N3
Molecular Weight 223.22 g/mol
IUPAC Name N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C11H11F2N3/c1-16-7-9(6-15-16)14-5-8-3-2-4-10(12)11(8)13/h2-4,6-7,14H,5H2,1H3
Standard InChI Key IYTYQMRTGAXZFK-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F

Introduction

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is particularly notable for its substitution pattern, including a methyl group and a difluorophenyl moiety attached to the pyrazole ring. The presence of fluorine atoms in the aromatic ring can significantly influence the compound's chemical properties and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Chemical Reactivity

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic synthesis techniques. Common methods include reactions typical of pyrazole derivatives, such as nucleophilic substitution and cross-coupling reactions. The chemical reactivity of this compound can be explored through various reactions, which are crucial for understanding its potential applications and interactions with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine. A comparison of these compounds highlights their unique features:

Compound NameMolecular FormulaMolecular Weight
N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amineC11H11F2N3223.22 g/mol
3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amineC11H10F2N3O225.19 g/mol
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amineC10H9F2N3209.20 g/mol
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amineC10H9F2N3209.20 g/mol

Research Findings and Future Directions

Research on N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is ongoing, with studies focusing on its interactions with biological targets. These studies are crucial for understanding its mechanism of action and potential applications in medicinal chemistry. The unique difluoro substitution pattern and the position of the pyrazole ring substitution may impart distinct electronic properties and biological activities compared to other similar compounds.

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